N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative with a piperazine core modified by a dimethylsulfamoyl group. Its structure features:
- Acetamide moiety: Linked to a para-substituted phenyl ring.
- Sulfonyl-piperazine bridge: Connects the phenyl ring to a dimethylsulfamoyl group, contributing to its electronic and steric properties.
Properties
IUPAC Name |
N-[4-[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S2/c1-12(19)15-13-4-6-14(7-5-13)24(20,21)17-8-10-18(11-9-17)25(22,23)16(2)3/h4-7H,8-11H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLMJJBQMNOMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves several steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction forms the dimethylsulfamoyl-piperazine intermediate.
-
Sulfonylation: : The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step often requires a solvent like dichloromethane and a catalyst such as pyridine.
-
Coupling with Phenylacetamide: : The final step involves coupling the sulfonylated piperazine intermediate with 4-aminophenylacetamide. This reaction is typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl groups to thiols.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and acetamide groups facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their pharmacological or synthetic relevance:
Key Comparative Insights
Piperazine Substitution Patterns
- Dimethylsulfamoyl vs. Methyl (Compound 35) : The dimethylsulfamoyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methyl group in Compound 33. This may enhance receptor binding affinity in analgesic applications .
Sulfonamide Modifications
- Diethylsulfamoyl (Compound 36) : Replacement of piperazine with diethylsulfamoyl simplifies the structure but reduces conformational flexibility, possibly limiting anti-inflammatory efficacy compared to piperazine-containing analogs .
- Tosyl Group (N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide) : The bulky tosyl group increases steric hindrance, which may hinder membrane permeability relative to the dimethylsulfamoyl group .
Phenyl Ring Modifications
- Chloro-Nitro Substitution (N-(4-Chloro-2-nitrophenyl)-...) : The electron-deficient nitro group enhances reactivity as a synthetic intermediate but introduces toxicity concerns, limiting therapeutic use compared to the unsubstituted phenyl in the target compound .
- 4-Fluorophenyl () : Fluorination improves metabolic stability and lipophilicity, suggesting the target compound could benefit from similar modifications for enhanced bioavailability .
Pharmacological Activity Trends
- Analgesic activity is strongly associated with piperazine sulfonamides (e.g., Compound 35), while anti-hypernociceptive effects are linked to simpler sulfamoyl groups (Compounds 36–37) .
- Heterocyclic additions (e.g., pyrimidine, thiadiazole) correlate with antiproliferative or antimicrobial activities but may complicate synthesis .
Biological Activity
N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure comprising a piperazine ring substituted with dimethylsulfamoyl and sulfonyl groups, linked to a phenylacetamide moiety. Its unique chemical properties facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.
This compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in the context of metabolic disorders and cancer therapy.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways involved in cell proliferation and immune responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.2 | |
| A549 (Lung) | 12.8 | |
| HeLa (Cervical) | 10.5 |
The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
This compound has also demonstrated anti-inflammatory effects in various models:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown reduced levels of TNF-alpha and IL-6 in treated cells compared to controls.
- Animal Models : In rodent models of inflammation, the compound reduced paw edema significantly after administration.
Case Studies
- Study on Diabetic Rats : A study involving diabetic rats treated with this compound showed improved glycemic control and reduced oxidative stress markers compared to untreated groups. The compound was effective in lowering blood glucose levels and enhancing insulin sensitivity.
- Cancer Cell Line Study : An investigation into its effects on breast cancer cell lines revealed that the compound led to a dose-dependent decrease in cell viability, with significant induction of apoptosis as evidenced by increased caspase activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
